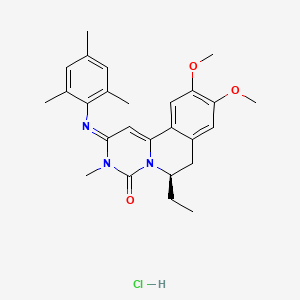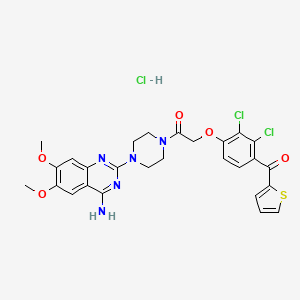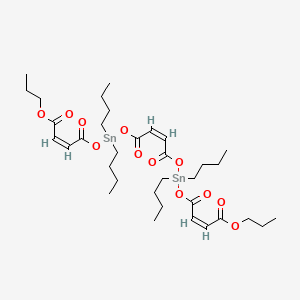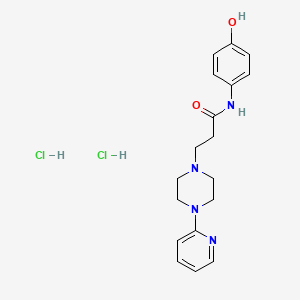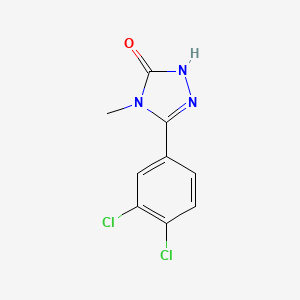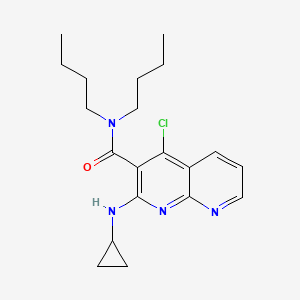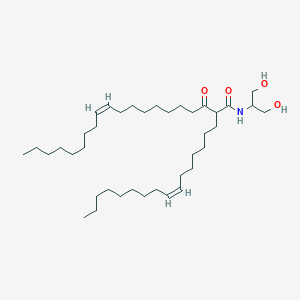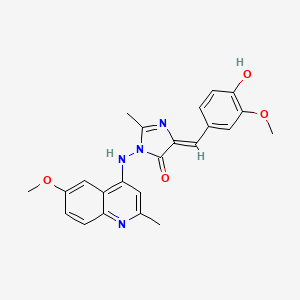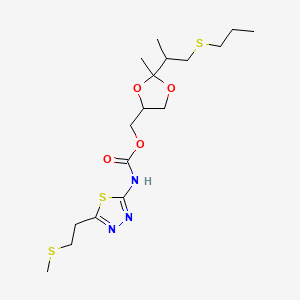
beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aziridine ring, a chlorophenyl group, and a pyridine moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Incorporation of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 1-[Aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine
- Methanone, (4-chlorophenyl)(2-methyl-1-aziridinyl)
Uniqueness
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring, chlorophenyl group, and pyridine moiety in a single molecule makes it a versatile compound for various applications.
特性
CAS番号 |
120978-25-8 |
|---|---|
分子式 |
C16H16ClN3O2 |
分子量 |
317.77 g/mol |
IUPAC名 |
3-(aziridin-1-yl)-N-(4-chlorophenyl)-2-hydroxy-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-3-5-13(6-4-12)19-16(22)15(21)14(20-8-9-20)11-2-1-7-18-10-11/h1-7,10,14-15,21H,8-9H2,(H,19,22) |
InChIキー |
PPVQHRKKASUGRA-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(C2=CN=CC=C2)C(C(=O)NC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


